2-Fluoro-4-(2-methylphenyl)benzoic acid
Description
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Properties
IUPAC Name |
2-fluoro-4-(2-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNVVXHUHGWEHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681142 | |
| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
505082-98-4 | |
| Record name | 3-Fluoro-2'-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Fluoro-4-(2-methylphenyl)benzoic acid chemical structure and properties
Technical Whitepaper: 2-Fluoro-4-(2-methylphenyl)benzoic Acid as a Pharmacophore Scaffold
Part 1: Molecular Architecture & Physicochemical Profile
The molecule This compound (also referred to as 2-Fluoro-4-o-tolylbenzoic acid) represents a specific class of fluorinated biaryl scaffolds. In modern drug discovery, this structure serves as a critical intermediate for atropisomeric kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs.
Its utility is derived from three structural features:
-
The Biaryl Core: A privileged structure in medicinal chemistry, providing a rigid linker that orients functional groups into specific protein binding pockets.
-
The Ortho-Fluorine: Located at the C2 position relative to the carboxylic acid, this atom exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the carboxylic acid compared to non-fluorinated benzoic acid (approx. pKa 3.2 vs. 4.2). This enhances ionization at physiological pH, improving solubility and bioavailability.
-
The 2'-Methyl Group: This group introduces steric bulk at the ortho position of the B-ring. The interaction between the C2-Fluorine (Ring A) and C2'-Methyl (Ring B) restricts rotation around the biaryl bond, introducing axial chirality (atropisomerism).
Table 1: Physicochemical Properties (Predicted & Experimental)
| Property | Value / Description | Significance |
| Molecular Formula | C₁₄H₁₁FO₂ | Core composition |
| Molecular Weight | 230.24 g/mol | Fragment-based drug design compliant |
| Predicted logP | 3.4 – 3.7 | Lipophilic; high permeability potential |
| pKa (Acid) | ~3.1 – 3.3 | Enhanced acidity due to o-F inductive effect |
| H-Bond Donors/Acceptors | 1 (Donor), 2 (Acceptor) | Compliant with Lipinski’s Rule of 5 |
| Rotatable Bonds | 1 (Biaryl axis) | Restricted rotation (potential atropisomer) |
| Solubility | Low in water; Soluble in DMSO, MeOH, DCM | Requires polar organic solvents for synthesis |
Part 2: Synthetic Protocol (Suzuki-Miyaura Coupling)
The most robust route to synthesize this compound is via Suzuki-Miyaura cross-coupling . This protocol is preferred over Gomberg-Bachmann reactions due to higher regioselectivity and tolerance for the carboxylic acid moiety.
Mechanism & Rationale
We utilize 4-bromo-2-fluorobenzoic acid as the electrophile and 2-methylphenylboronic acid as the nucleophile.
-
Catalyst Selection: Pd(dppf)Cl2 is chosen over Pd(PPh3)4 because the bidentate ligand (dppf) prevents catalyst deactivation by the steric bulk of the ortho-methyl group.
-
Base Selection: K2CO3 or Cs2CO3 is used to activate the boronic acid to the boronate species, facilitating transmetallation.
Step-by-Step Experimental Procedure
Reagents:
-
4-Bromo-2-fluorobenzoic acid (1.0 equiv)
-
2-Methylphenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ complex (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio)
Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, charge the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.5 equiv).
-
Degassing: Add the solvent mixture (Dioxane/Water). Sparge the solution with Argon or Nitrogen gas for 15 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.
-
Catalyst Addition: Add the Pd catalyst (3 mol%) quickly under a positive stream of inert gas. Seal the vessel with a septum or reflux condenser.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor reaction progress via LC-MS (Target Mass: [M-H]⁻ = 229.2).
-
Workup:
-
Cool to room temperature.[1]
-
Acidify carefully with 1N HCl to pH ~2 (to protonate the carboxylate salt).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Part 3: Structural Dynamics & Atropisomerism
The steric clash between the fluorine atom on Ring A and the methyl group on Ring B creates a high rotational energy barrier. This is a critical consideration for drug development, as the molecule may exist as distinct enantiomers (atropisomers) in a biological context.
Visualizing the Pathway & Dynamics
The following diagram illustrates the synthetic pathway and the steric "lock" mechanism that leads to restricted rotation.
Figure 1: Synthetic pathway via Suzuki coupling and the downstream stereochemical implications of the ortho-substituents.
Part 4: Medicinal Chemistry Applications
Bioisosterism and Metabolic Stability
The 2-fluoro substituent serves as a bioisostere for hydrogen but with distinct metabolic advantages. In benzoic acid derivatives, the para position is a metabolic "soft spot" for hydroxylation by Cytochrome P450 enzymes. By substituting the para position with the 2-methylphenyl group, and protecting the Ring A ortho position with Fluorine, the scaffold becomes highly resistant to rapid oxidative clearance.
Kinase Inhibitor Design (Type II)
This scaffold is structurally homologous to the "tail" regions of many Type II kinase inhibitors (e.g., Sorafenib analogs). The carboxylic acid can form hydrogen bonds with the hydrophilic "hinge" region or solvent-exposed areas, while the twisted biaryl system fits into the hydrophobic pocket created by the DFG-out conformation.
-
Design Tip: The twist angle (approx. 60–90°) induced by the F/Me clash is often required to relieve strain in the binding pocket.
Analytical Validation (Self-Validating Protocol)
To confirm the success of the synthesis and the structure, the following analytical signatures must be observed:
-
¹H NMR (DMSO-d₆): Look for the diagnostic splitting of the Ring A protons by the Fluorine atom (J-coupling ~10-12 Hz). The methyl group on Ring B will appear as a singlet around δ 2.2–2.4 ppm.
-
¹⁹F NMR: A single peak around δ -110 to -115 ppm (relative to CFCl₃), confirming the presence of the fluorine on the aromatic ring.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Clayden, J., et al. (2009). Atropisomerism in Drug Discovery. Nature Chemistry.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Protocols.
Sources
Methodological & Application
Application Note: Optimized Synthesis of 2-Fluoro-4-(2-methylphenyl)benzoic acid via Suzuki-Miyaura Coupling
This Application Note is structured to provide a direct, high-level protocol for the synthesis of 2-Fluoro-4-(2-methylphenyl)benzoic acid . It moves beyond basic textbook descriptions to address the specific steric and electronic challenges inherent to this scaffold.
Abstract & Strategic Overview
The synthesis of This compound presents a classic challenge in medicinal chemistry: coupling an electron-deficient, acidic electrophile with a sterically hindered ortho-substituted nucleophile.
This protocol utilizes a Suzuki-Miyaura cross-coupling strategy optimized for direct coupling of the free carboxylic acid. By avoiding ester protection/deprotection steps, this workflow increases atom economy and throughput. The method relies on the robust Pd(dppf)Cl₂ catalyst system, which resists deactivation by the free acid and accommodates the steric bulk of the 2-methylphenyl moiety.
Key Chemical Challenges
-
Steric Hindrance: The ortho-methyl group on the boronic acid hinders transmetallation.
-
Protodeboronation: Ortho-substituted boronic acids are prone to hydrolytic deborylation under basic conditions.
-
Catalyst Poisoning: Free carboxylic acids can form palladium-carboxylates, potentially sequestering the catalyst.
Reaction Design & Mechanism
The Retrosynthetic Logic
-
Electrophile: 4-Bromo-2-fluorobenzoic acid. The fluorine atom at the C2 position inductively activates the C4-Br bond, facilitating oxidative addition.
-
Nucleophile: 2-Methylphenylboronic acid.
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) . The large bite angle of the dppf ligand enforces a geometry that accelerates reductive elimination, crucial for forming the hindered biaryl bond.
Mechanistic Cycle
The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where steric clashes are most prevalent.
Figure 1: Catalytic cycle emphasizing the Transmetallation bottleneck caused by the ortho-methyl group.
Experimental Protocol
Materials & Reagents
| Reagent | CAS Number | Equiv. | Role |
| 4-Bromo-2-fluorobenzoic acid | 112704-79-7 | 1.0 | Electrophile |
| 2-Methylphenylboronic acid | 16419-60-6 | 1.2 - 1.5 | Nucleophile |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 95464-05-4 | 0.03 (3 mol%) | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 3.0 | Base |
| 1,4-Dioxane | 123-91-1 | Solvent | Main Solvent |
| Water (Degassed) | 7732-18-5 | Co-solvent | Solubilizes Base |
Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 4-Bromo-2-fluorobenzoic acid (1.0 g, 4.57 mmol) and 2-Methylphenylboronic acid (0.93 g, 6.85 mmol).
-
Add Pd(dppf)Cl₂ · CH₂Cl₂ (112 mg, 0.137 mmol).
-
Note: Adding the catalyst to the solid mixture before solvent addition minimizes exposure to oxygen in solution.
-
Step 2: Solvent Addition & Degassing
-
Add 1,4-Dioxane (20 mL) and Water (5 mL).
-
Critical: The 4:1 ratio is essential. Too much water precipitates the organic reactants; too little prevents the inorganic base from dissolving.
-
-
Add K₂CO₃ (1.89 g, 13.7 mmol).
-
Note: 3 equivalents are required: 1 eq to neutralize the carboxylic acid, and 2 eq to activate the boronic acid.
-
-
Degas: Sparge the mixture with Nitrogen or Argon for 15 minutes. This is non-negotiable; oxygen induces homocoupling of the boronic acid.
Step 3: Reaction
-
Heat the reaction mixture to 90°C (internal temperature).
-
Stir vigorously for 4–6 hours .
-
Monitor: Check reaction progress via LC-MS or TLC (Mobile phase: 5% MeOH in DCM with 0.1% Acetic Acid). Look for the disappearance of the bromide starting material.
Step 4: Workup & Isolation
-
Cool the mixture to room temperature.
-
Filter: Pass the mixture through a pad of Celite to remove Palladium black. Rinse with 10 mL of 1N NaOH (aq).
-
Extraction (Impurity Removal): Wash the alkaline filtrate with Ethyl Acetate (2 x 15 mL).
-
Why? The product is currently a water-soluble carboxylate salt. The organic wash removes unreacted boronic acid and homocoupled byproducts (2,2'-dimethylbiphenyl).
-
-
Acidification: Carefully acidify the aqueous layer with 2N HCl to pH ~2. The product will precipitate as a white/off-white solid.
-
Filtration: Collect the solid by vacuum filtration and wash with cold water.
Step 5: Purification
-
Recrystallization: Dissolve the crude solid in minimum hot Ethanol or Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool to 4°C overnight.
-
Yield: Expected yield is 75–85%.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of this compound.
Troubleshooting & Optimization
Issue: Low Conversion / Starting Material Remaining
-
Cause: Catalyst deactivation or insufficient activation of the hindered boronic acid.
-
Solution: Switch to SPhos Pd G3 or XPhos Pd G3 precatalysts.[1] These bulky, electron-rich ligands are specifically designed to facilitate oxidative addition and transmetallation in sterically congested systems [1].
Issue: Protodeboronation (Loss of Boronic Acid)
-
Symptom: Formation of Toluene (from 2-methylphenylboronic acid) instead of product.
-
Cause: High temperature and high water concentration.
-
Solution:
-
Increase Boronic Acid equivalents to 1.5 or 2.0.
-
Switch solvent to DME (Dimethoxyethane) / Water (10:1 ratio) to reduce water content while maintaining polarity.
-
Issue: Homocoupling (2,2'-Dimethylbiphenyl formation)
-
Solution: Ensure rigorous degassing. Use a freeze-pump-thaw cycle if sparging is insufficient.
Safety Information
-
Palladium Compounds: Potential sensitizers. Handle in a fume hood.
-
Boronic Acids: Generally low toxicity but should be treated as irritants.
-
Hydrochloric Acid: Corrosive. Use appropriate PPE (gloves, goggles) during the acidification step.
References
-
Buchwald, S. L., et al. (2005). "Universal Solvents for Palladium-Catalyzed Cross-Coupling." Journal of the American Chemical Society.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
- Goossen, L. J., et al. (2006). "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Organic Process Research & Development.
Sources
Application Notes and Protocols: Strategic Functionalization of the Methyl Group in 2-Fluoro-4-(2-methylphenyl)benzoic Acid
Introduction
The selective functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, enabling the direct conversion of simple precursors into high-value, complex molecules. Among these transformations, the modification of benzylic methyl groups on substituted aromatic scaffolds is of particular interest in medicinal chemistry and materials science. The target molecule, 2-Fluoro-4-(2-methylphenyl)benzoic acid, presents a unique synthetic challenge and opportunity. Its structure contains a benzylic methyl group that can be a focal point for derivatization, potentially leading to novel pharmaceutical intermediates and functional materials. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this specific methyl group, exploring key methodologies including oxidation, halogenation, and transition-metal-catalyzed C-H activation.
The reactivity of the target methyl group is influenced by the electronic landscape of the biphenyl system, which is substituted with both a deactivating, meta-directing carboxylic acid group and a deactivating, ortho-, para-directing fluorine atom. While these substituents primarily govern electrophilic aromatic substitution, their inductive and resonance effects can also subtly influence the stability of benzylic radical or cationic intermediates, which are key to the transformations discussed herein. This guide will not only provide step-by-step protocols but also delve into the underlying chemical principles, empowering researchers to adapt and innovate.
Theoretical Background: Reactivity of the Benzylic Position
The benzylic C-H bonds of the methyl group in this compound are inherently weaker than aromatic C-H bonds. This is due to the resonance stabilization of the resulting benzylic radical or cation intermediate, where the unpaired electron or positive charge can be delocalized into the adjacent aromatic ring.[1] This inherent reactivity makes the benzylic position a prime target for selective functionalization.
Several key strategies can be employed:
-
Benzylic Oxidation: The methyl group can be oxidized to various levels, yielding benzyl alcohol, benzaldehyde, or benzoic acid derivatives.[2] Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can fully oxidize the methyl group to a carboxylic acid, provided there is at least one benzylic hydrogen.[1] More controlled oxidations to the aldehyde or alcohol level can be achieved using milder reagents or catalytic systems, including electrochemical methods.[3][4][5]
-
Benzylic Halogenation: This transformation typically proceeds via a free radical mechanism.[1][6] N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination, as it provides a low, steady concentration of bromine radicals, minimizing side reactions like electrophilic addition to the aromatic ring.[7][8][9] The reaction is usually initiated by light or a radical initiator.
-
C-H Activation/Cross-Coupling: Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the direct functionalization of C-H bonds.[10][11][12][13] These methods allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the benzylic position, offering a versatile route to a wide array of derivatives.[14][15]
The electronic nature of the substituents on the aromatic rings of this compound will have a nuanced effect on these reactions. The electron-withdrawing nature of the carboxylic acid and the fluorine atom may slightly destabilize a benzylic carbocation intermediate but could have a lesser impact on a benzylic radical. For catalytic C-H activation, the directing effects of these groups could influence the regioselectivity if C-H bonds on the aromatic rings were to compete. However, the significantly lower bond dissociation energy of the benzylic C-H bonds makes the methyl group the most probable site of reaction for the methodologies outlined below.
I. Benzylic Oxidation to a Carboxylic Acid
This protocol details the complete oxidation of the benzylic methyl group to a carboxylic acid functionality. This transformation is valuable for creating di-acid derivatives that can serve as building blocks in polymer synthesis or as complex ligands.
Protocol 1: Oxidation with Potassium Permanganate
This method employs a strong oxidizing agent to convert the methyl group into a carboxylic acid.
Materials and Equipment:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Buchner funnel and filter paper
-
pH paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in a 1 M aqueous solution of NaOH.
-
To this solution, add potassium permanganate (3.0-4.0 eq) portion-wise. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.
-
Once the addition is complete, heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC (a suitable solvent system would be ethyl acetate/hexanes with a small amount of acetic acid). The purple color of the permanganate will disappear as it is consumed.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Quench the excess KMnO₄ by the careful addition of a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.
-
Filter the solution to remove any remaining manganese dioxide.
-
Cool the filtrate in an ice bath and acidify with concentrated HCl to a pH of ~2. The desired dicarboxylic acid product will precipitate out of solution.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the conversion of the methyl group to a carboxylic acid. The disappearance of the methyl singlet in the ¹H NMR spectrum and the appearance of a new carboxylic acid proton signal are indicative of a successful reaction.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | Potassium Permanganate (KMnO₄) |
| Product | 4-(2-Carboxyphenyl)-2-fluorobenzoic acid |
| Expected Yield | 60-80% |
| Reaction Time | 4-8 hours |
| Key Side Products | Incomplete oxidation products |
Workflow Diagram:
Caption: Workflow for the oxidation of the benzylic methyl group.
II. Benzylic Halogenation
This section provides a protocol for the selective bromination of the benzylic methyl group. The resulting benzyl bromide is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
This protocol utilizes NBS and a radical initiator for the selective bromination of the benzylic position.[7][8][16]
Materials and Equipment:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or acetonitrile (MeCN)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
UV lamp (optional, but can accelerate the reaction)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), N-bromosuccinimide (1.05-1.1 eq), and a catalytic amount of AIBN or BPO (0.02-0.1 eq).
-
Add a suitable solvent such as carbon tetrachloride or acetonitrile.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with efficient stirring. For faster initiation, the reaction can be irradiated with a UV lamp.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the solid NBS, which is denser than the solvent, has been consumed and replaced by succinimide, which floats.
-
Once the reaction is complete (usually 1-4 hours), cool the mixture to room temperature.
-
Filter off the succinimide by-product.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
Characterization:
-
The formation of the benzyl bromide can be confirmed by ¹H NMR, where the methyl singlet will be replaced by a new singlet corresponding to the benzylic CH₂Br protons at a downfield shift. Mass spectrometry will also show the characteristic isotopic pattern for a bromine-containing compound.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagent | N-Bromosuccinimide (NBS) |
| Product | 4-(2-(Bromomethyl)phenyl)-2-fluorobenzoic acid |
| Expected Yield | 70-90% |
| Reaction Time | 1-4 hours |
| Key Side Products | Di-brominated product, aromatic bromination |
Reaction Mechanism Diagram:
Caption: Radical mechanism for benzylic bromination with NBS.
III. Palladium-Catalyzed C-H Arylation
This advanced protocol describes a method for the direct arylation of the benzylic methyl group, a powerful tool for constructing complex molecular architectures.
Protocol 3: Pd-Catalyzed Benzylic C-H Arylation
This protocol is a representative example of a C-H activation/cross-coupling reaction. The specific conditions may need optimization for the given substrate.
Materials and Equipment:
-
This compound
-
Aryl halide (e.g., iodobenzene or bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable ligand (e.g., a phosphine ligand like P(t-Bu)₃ or an N-heterocyclic carbene (NHC) precursor)
-
A base (e.g., Cs₂CO₃ or K₂CO₃)
-
A suitable solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Heating block or oil bath
-
Standard laboratory glassware for air-sensitive techniques
Procedure:
-
In a Schlenk flask or sealed tube under an inert atmosphere, combine this compound (1.0 eq), the aryl halide (1.2-1.5 eq), Pd(OAc)₂ (2-5 mol%), the ligand (4-10 mol%), and the base (2.0-3.0 eq).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Characterization:
-
Successful arylation can be confirmed by ¹H and ¹³C NMR, which will show signals corresponding to the newly introduced aryl group, and a downfield shift of the benzylic protons. High-resolution mass spectrometry will confirm the molecular weight of the product.
Data Summary Table:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Aryl halide, Pd(OAc)₂, Ligand, Base |
| Product | 4-(2-(Arylmethyl)phenyl)-2-fluorobenzoic acid |
| Expected Yield | 50-85% (highly dependent on substrate and conditions) |
| Reaction Time | 12-24 hours |
| Key Side Products | Homocoupling of the aryl halide, decomposition |
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Troubleshooting and Safety Considerations
-
Oxidation: Incomplete oxidation can occur if insufficient oxidant is used or the reaction time is too short. Over-oxidation is generally not a concern when the target is the carboxylic acid. The reaction with KMnO₄ is highly exothermic and should be performed with care, especially on a large scale.
-
Halogenation: The use of NBS requires careful handling as it is a lachrymator. The reaction should be performed in a well-ventilated fume hood. The radical initiator AIBN is toxic and should be handled with appropriate personal protective equipment. Over-bromination to the dibromo species can occur, which can be minimized by using a slight excess of the starting material or carefully controlling the stoichiometry of NBS.
-
C-H Arylation: These reactions are often sensitive to air and moisture, requiring the use of inert atmosphere techniques. The choice of ligand and base is crucial and may require screening to optimize the yield for this specific substrate. Palladium catalysts are expensive and should be handled efficiently.
References
-
Crisenza, G., et al. (2018). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Molecules. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Available at: [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Available at: [Link]
-
Journal of the American Chemical Society. (2018). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Available at: [Link]
-
University of Manchester Research Explorer. (2018). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Available at: [Link]
-
Journal of the American Chemical Society. (2018). Asymmetric Photocatalytic C–H Functionalization of Toluene and Derivatives. Available at: [Link]
-
Chemistry Steps. (2019). Reactions at the Benzylic Position. Available at: [Link]
-
ACS Publications. (2022). Electrochemical Benzylic C–H Functionalization with Isocyanides. Available at: [Link]
-
PMC. (n.d.). Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Available at: [Link]
-
ResearchGate. (n.d.). Aerobic oxidation of methyl arenes to carboxylic acids. Available at: [Link]
-
Chemistry Steps. (2024). Benzylic Bromination. Available at: [Link]
-
The Journal of Organic Chemistry. (2013). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Available at: [Link]
-
Journal of the American Chemical Society. (2013). A General Strategy for Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: Direct Arylation of Benzylic Ethers. Available at: [Link]
-
Radical Strategies for (Hetero)benzylic C(sp3)–H Functionalization and Cross Coupling. (n.d.). Available at: [Link]
-
Scribd. (n.d.). 02 Benzylic Bromination. Available at: [Link]
-
CCS Chemistry. (n.d.). Copper-Catalyzed Benzylic C–H Bond Thiocyanation: Enabling Late-Stage Diversifications. Available at: [Link]
-
RSC Publishing. (2021). An efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide. Available at: [Link]
-
PMC. (n.d.). Synthesis of Benzylic Alcohols by C–H Oxidation. Available at: [Link]
-
Chemistry LibreTexts. (2019). 18.13 Benzylic Halogenation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by benzylic oxidation. Available at: [Link]
-
RSC Publishing. (n.d.). Palladium catalyzed direct ortho C–H acylation of 2-arylpyridines using toluene derivatives as acylation reagents. Available at: [Link]
-
MDPI. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Available at: [Link]
-
PMC. (n.d.). Late-Stage C(sp3)–H Methylation of Drug Molecules. Available at: [Link]
-
Efficient and Selective Halogenation of Allylic and Benzylic Alcohols under Mild Conditions. (2025). Available at: [Link]
-
Enantio- and Diastereoswitchable C–H Arylation of Methylene Groups in Cycloalkanes. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). C-H functionalization of methyl arene with an active methylene group. Available at: [Link]
-
Journal of the American Chemical Society. (2022). Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanisms for oxidation of methylarenes and alkylarenes. Available at: [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
The Journal of Organic Chemistry. (2009). Synthesis and Stereoselective Halogenolysis of Optically Pure Benzylstannanes. Available at: [Link]
-
PMC - NIH. (2021). Electro‐Oxidative Selective Esterification of Methylarenes and Benzaldehydes. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
-
PMC. (n.d.). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. Available at: [Link]
-
Organic Chemistry Portal. (2013). Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
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ResearchGate. (2020). Direct Introduction of a Methyl Group at the C5‐Position of 1,2,4‐Triazines: Convenient Synthesis of 6‐Functionalized 5‐Aryl‐2,2′‐bipyridines. Available at: [Link]
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ChemTalk. (2024). Directing Effects. Available at: [Link]
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csbsju. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Available at: [Link]
-
Cognito. (n.d.). Directing Effects Revision notes. Available at: [Link]
-
Organic Letters. (2023). Palladium-Catalyzed C–H Arylation/Arene Dearomatization Domino Reaction: Expeditious Access to Spiro[11][12]fluorenes. Available at: [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
MDPI. (2021). Direct Arylation in the Presence of Palladium Pincer Complexes. Available at: [Link]
-
CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Available at: [Link]
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Application Notes & Protocols: Activating 2-Fluoro-4-(2-methylphenyl)benzoic Acid for Amide Synthesis
Introduction
2-Fluoro-4-(2-methylphenyl)benzoic acid is a biaryl carboxylic acid derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The successful incorporation of this moiety into larger molecules, typically via amide bond formation, is a critical step in discovery and development pipelines. However, the activation of its carboxyl group for subsequent nucleophilic attack presents a distinct synthetic challenge.
The molecule's structure is characterized by two key features that impede standard coupling reactions:
-
Steric Hindrance: The presence of a fluorine atom at the C2 (ortho) position significantly encumbers the carboxylic acid, slowing the approach of nucleophiles and coupling reagents.
-
Electronic Effects: The ortho-fluoro substituent is strongly electron-withdrawing, which can influence the reactivity of the adjacent carboxyl group.
This guide provides a detailed analysis of strategies and reagents for the effective activation of this compound. It moves beyond simple reagent lists to explain the mechanistic rationale behind protocol choices, enabling researchers to select and optimize conditions for successful amide bond formation, even with challenging amine partners.
Strategic Considerations for Activating a Hindered Acid
The primary challenge in forming an amide bond is that a direct reaction between a carboxylic acid and an amine is an acid-base reaction, not a nucleophilic substitution.[1] The amine is protonated, killing its nucleophilicity.[1] Therefore, the carboxylic acid's hydroxyl group must be converted into a better leaving group.[1][2] This process is called "activation."
For a sterically hindered substrate like this compound, the rate of this activation and the subsequent aminolysis must be significantly faster than any competing side reactions or reagent hydrolysis. The choice of activating reagent is therefore paramount. We will consider three primary classes of reagents.
Diagram 1: High-Level Activation Workflow
Caption: Logical workflow for selecting an activation strategy.
Comparative Analysis of Activating Reagents
The efficacy of an activating reagent depends on its ability to rapidly generate a highly reactive intermediate that is sterically accessible to the incoming amine nucleophile.
| Reagent Class | Examples | Mechanism of Action | Pros | Cons | Suitability for this Substrate |
| Carbodiimides | EDC, DCC | Forms an O-acylisourea intermediate.[3][4] | Common, inexpensive. | Often inefficient for hindered substrates.[5] DCC produces an insoluble urea byproduct; EDC's is water-soluble.[4] | Low to Moderate. Prone to failure or low yields. Requires additives like HOAt or Oxyma to boost reactivity and may still be insufficient. |
| Onium Salts | Phosphonium: PyBOP, BOP Uronium/Aminium: HATU, HBTU, HCTU, COMU | Forms a highly reactive activated ester (e.g., OAt, OBt, Oxyma ester).[6] | Extremely reactive and effective for hindered systems.[6][7] Fast reaction kinetics. | More expensive. Uronium salts can cause guanidinylation of the amine.[6] | Excellent. This is the recommended first-line approach. HATU and COMU are among the most powerful reagents for difficult couplings.[6] |
| Acyl Halides | In-situ Acyl Fluoride formation via PyFluor, XtalFluor-E, Cyanuric Fluoride. | Converts the carboxylic acid to a highly reactive acyl fluoride (R-COF).[8] | Acyl fluorides are small, minimizing steric clash during aminolysis.[8] Highly effective for severely hindered couplings.[8][9] | Requires fluorinating agents which can be moisture-sensitive. Two-step (often in-situ) process. | Excellent. A powerful alternative if onium salt methods are suboptimal. The small size of fluorine is a key advantage. |
Reaction Mechanisms: A Closer Look
Understanding the mechanism provides insight into optimizing reaction conditions. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is essential to deprotonate the carboxylic acid without competing with the intended amine nucleophile.
Diagram 2: HATU-Mediated Activation
Caption: Mechanism of carboxylic acid activation using HATU.
The uronium salt HATU reacts with the deprotonated carboxylic acid to form a highly reactive OAt (1-hydroxy-7-azabenzotriazole) ester.[10] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, making HATU- and PyAOP-generated esters exceptionally reactive.[6][11] This intermediate is then readily attacked by the amine to form the desired amide.
Diagram 3: Acyl Fluoride Mediated Amidation
Caption: Two-stage mechanism for acyl fluoride-based amide synthesis.
Field-Proven Protocols
The following protocols provide robust starting points for the amidation of this compound. All reactions should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
Protocol 1: High-Potency Coupling with HATU
This is the recommended primary method due to the high reactivity of HATU, which is well-suited for overcoming steric barriers.[12]
Reagents & Recommended Stoichiometry
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Substrate |
| Amine | 1.1 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Activating Reagent |
| DIPEA or 2,4,6-Collidine | 2.0 - 3.0 | Non-nucleophilic Base |
| Anhydrous DMF or NMP | - | Solvent (0.1 - 0.5 M) |
Step-by-Step Methodology:
-
Preparation: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids. Stir the solution for 5 minutes.
-
Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (2.5 eq) dropwise. Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step allows for the formation of the reactive OAt ester before the amine is introduced.
-
Coupling: Add the amine (1.1 eq), either neat or as a solution in a small amount of DMF.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting reagent.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: In-Situ Acyl Fluoride Formation & Coupling
This method is an excellent alternative, particularly if the amine partner is also hindered or if onium salt methods yield side products.[8]
Reagents & Recommended Stoichiometry
| Reagent | Molar Equivalent | Purpose |
| This compound | 1.0 | Substrate |
| Amine | 1.2 - 1.5 | Nucleophile |
| PyFluor or XtalFluor-E | 1.2 | Fluorinating Agent |
| DIPEA or DBU | 2.5 - 3.0 | Base |
| Anhydrous DCM or Acetonitrile | - | Solvent (0.1 - 0.5 M) |
Step-by-Step Methodology:
-
Preparation: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM. Stir until all solids are dissolved.
-
Fluorination: Cool the solution to 0 °C. Add the fluorinating agent (e.g., PyFluor, 1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Activation: Stir the mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 45-60 minutes to ensure complete formation of the acyl fluoride.
-
Coupling: Add the amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-12 hours. The reaction is often faster than onium salt methods once the acyl fluoride is formed.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 7 and 8 from Protocol 1.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reagent activity. 2. Base is too weak or nucleophilic. 3. Water contamination deactivating reagents. | 1. Switch from Protocol 1 to Protocol 2 (Acyl Fluoride). 2. Use a stronger non-nucleophilic base like DBU or 2,4,6-collidine. 3. Ensure all glassware is oven-dried and use fresh anhydrous solvents. |
| Guanidinylation Side Product (with HATU/HBTU) | 1. Slow activation of the carboxylic acid. 2. Excess uronium reagent reacting with the amine.[6] | 1. Use a pre-activation step (as in Protocol 1). 2. Use phosphonium reagents like PyBOP which do not cause this side reaction.[6] 3. Use precise stoichiometry (1.05-1.1 eq of coupling reagent). |
| Epimerization (if amine has a stereocenter) | 1. Over-activation or extended reaction time with a strong base. | 1. Use a phosphonium salt with an additive like OxymaPure. 2. Lower the reaction temperature. 3. Use a less basic amine scavenger if applicable. |
Conclusion
The activation of this compound for amide synthesis is a challenging but manageable task that hinges on overcoming significant steric hindrance. Standard coupling reagents like DCC and EDC are unlikely to provide satisfactory results. The methods of choice are high-potency onium salt reagents, with HATU being a prime candidate, or the formation of an in-situacyl fluoride . By understanding the mechanisms of action and employing the detailed protocols provided, researchers can reliably synthesize amide derivatives of this valuable chemical building block. Careful attention to anhydrous conditions and appropriate stoichiometry are critical for achieving high yields and purity.
References
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- Wikipedia. (n.d.). Phosphonium coupling. Retrieved February 23, 2026.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. Retrieved February 23, 2026.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry. Retrieved February 23, 2026.
- Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved February 23, 2026.
- ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Retrieved February 23, 2026.
- Abdelmoty, I., et al. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents.
- IU Indianapolis ScholarWorks. (n.d.). PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. Retrieved February 23, 2026.
- Vrettos, E. I., et al. (2017).
- Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog.
- Procter, D. (2019). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Organic Chemistry Portal.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved February 23, 2026.
- Byrne, P. A., & Gilheany, D. G. (2016). The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. Chemistry – A European Journal, 22(27), 9140-9154.
- PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. Retrieved February 23, 2026.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methylbenzoic acid AldrichCPR. Retrieved February 23, 2026.
- Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(5), 263-267.
- Benchchem. (n.d.). 2-Acetyl-4-fluorobenzoic Acid. Retrieved February 23, 2026.
- Royal Society of Chemistry. (n.d.).
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- PubChem. (n.d.). 4-Fluoro-2-(4-methylphenyl)benzoic acid. Retrieved February 23, 2026.
- Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-fluoro- (CAS 445-29-4). Retrieved February 23, 2026.
- ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved February 23, 2026.
- CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Retrieved February 23, 2026.
- ResearchGate. (2020). Synthesis and antimicrobial activity of fluorobenzoic acid amides. Retrieved February 23, 2026.
- Sharma, G., & Kalia, S. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(16), 4936.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146.
- Wang, L., et al. (2023). Aroyl Fluorides as Bifunctional Reagents for Dearomatizing Fluoroaroylation of Benzofurans. Organic Letters, 25(1), 118-123.
- Daugulis, O., et al. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. The Journal of Organic Chemistry, 72(18), 6979-6983.
- Ossila. (n.d.). 2-Fluoro-4-hydroxybenzoic acid. Retrieved February 23, 2026.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-4-(2-methylphenyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-Fluoro-4-(2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.
Overview of the Synthesis
The synthesis of this compound typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4-fluorobenzoic acid with 2-methylphenylboronic acid. This reaction, while effective, is susceptible to various factors that can impact yield and purity due to the steric hindrance of the ortho-substituents and the electronic effects of the carboxylic acid group.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve it?
A1: Low conversion is a common issue and can often be attributed to several factors related to catalyst activity and reaction conditions.
-
Inefficient Oxidative Addition: The palladium catalyst may struggle to insert into the carbon-bromine bond of 2-bromo-4-fluorobenzoic acid due to steric hindrance from the adjacent carboxylic acid group.
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst precipitation and loss of activity.
-
Solution: Ensure the reaction is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst.[1][4] Using more robust ligands can also help stabilize the catalyst in solution.[1] Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources which require in-situ reduction.[4]
-
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency.
-
Solution: Use a non-nucleophilic, anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] Anhydrous aprotic solvents such as dioxane, THF, or toluene are generally recommended.[1] A small amount of water can sometimes be beneficial, but its proportion should be carefully optimized.
-
Q2: I'm observing a significant amount of 2-fluoro-4-bromobenzoic acid being converted to 2-fluorobenzoic acid. What is this side reaction and how can I prevent it?
A2: This is a common side reaction known as protodehalogenation, where the bromine atom is replaced by a hydrogen atom.[1]
-
Cause: This can be promoted by certain bases, impurities that act as a hydride source, or the use of protic solvents like alcohols.[1]
-
Troubleshooting Strategies:
-
Base Selection: Use anhydrous K₃PO₄ or Cs₂CO₃. Avoid hydroxides or alkoxides which can be a source of water or hydride.[1]
-
Solvent Choice: Strictly use anhydrous aprotic solvents. If you suspect water is an issue, consider drying your solvent before use.
-
Ligand Choice: The use of bulky biarylphosphine ligands can sometimes suppress this side reaction by promoting the desired cross-coupling pathway.[1]
-
-
Q3: My main byproduct is 2,2'-dimethylbiphenyl from the homocoupling of 2-methylphenylboronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is often caused by the presence of oxygen or issues with the in-situ reduction of a Pd(II) precatalyst.[4][5]
-
Troubleshooting Strategies:
-
Improve Degassing: Rigorous degassing of your reaction mixture and solvents is crucial to minimize oxygen levels.
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce homocoupling that may occur during the in-situ reduction of Pd(II) precatalysts like Pd(OAc)₂.[4]
-
Use Boronic Esters: Pinacol esters of the boronic acid are generally more stable and less prone to homocoupling. They slowly hydrolyze in the reaction mixture to release the boronic acid.[1]
-
Q4: I'm having difficulty purifying the final product. The product co-elutes with starting materials or byproducts during column chromatography. What can I do?
A4: Purification of biaryl carboxylic acids can be challenging. Here are a few strategies:
-
Acid-Base Extraction: After the reaction, perform an aqueous workup.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Extract with an aqueous base (e.g., 1M NaOH or Na₂CO₃) to deprotonate the carboxylic acid product, moving it to the aqueous layer. Neutral impurities will remain in the organic layer.
-
Separate the aqueous layer and acidify it with 1M HCl to a pH of ~2-3 to precipitate the purified product.[1]
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Modified Column Chromatography: The carboxylic acid group can interact with silica gel, leading to tailing.
-
Solution: Add a small amount of acetic acid (e.g., 0.1-1%) to your mobile phase to suppress the deprotonation of the carboxylic acid and improve peak shape.[6]
-
-
Esterification: As a last resort, you can convert the crude carboxylic acid to its methyl or ethyl ester. The ester is typically less polar and easier to purify by chromatography. The purified ester can then be saponified back to the carboxylic acid.[6][7]
Frequently Asked Questions (FAQs)
Q: What is the optimal catalyst and ligand for this reaction?
A: For sterically hindered Suzuki couplings like this one, palladium catalysts with bulky, electron-rich phosphine ligands are generally preferred. A common and effective system is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as SPhos, XPhos, or RuPhos.[1][2][8] Pre-formed palladium catalysts incorporating these ligands are also excellent choices.
Q: Which base should I use and why?
A: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly recommended.[1] These bases are strong enough to facilitate the transmetalation step but are non-nucleophilic, which helps to avoid unwanted side reactions.
Q: Can I run this reaction open to the air?
A: It is strongly advised to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Oxygen can lead to catalyst deactivation and promote the homocoupling of the boronic acid, both of which will lower your yield.[1][4]
Q: What is a typical reaction temperature and time?
A: Suzuki couplings often require heating. A temperature range of 80-110 °C is a good starting point.[1][9] Reaction times can vary from a few hours to overnight. It is best to monitor the reaction progress by TLC or LC-MS to determine the optimal time.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11] The purity can be assessed by HPLC or melting point analysis.
Experimental Protocols
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and may require optimization for your specific setup.
Materials:
-
2-bromo-4-fluorobenzoic acid (1.0 eq)
-
2-methylphenylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
Procedure:
-
To a dry Schlenk flask, add 2-bromo-4-fluorobenzoic acid, 2-methylphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with a 1M aqueous solution of NaOH.
-
Separate the aqueous basic layer and acidify to pH ~2-3 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the final organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective palladium sources.[12] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands for sterically hindered substrates.[1][13] |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous) | Non-nucleophilic, minimizes side reactions.[1] |
| Solvent | Anhydrous Dioxane/Water, THF, Toluene | Aprotic solvents are generally preferred.[1] |
| Temperature | 80-110 °C | Provides sufficient energy for the reaction to proceed.[1][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and homocoupling.[1][4] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 2-Fluoro-4-(2-methylphenyl)benzoic Acid by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Fluoro-4-(2-methylphenyl)benzoic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.
Introduction to Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. For this compound, a biphenyl carboxylic acid derivative, selecting the right solvent is paramount to successful purification. The ideal solvent will dissolve the compound completely at an elevated temperature but will have limited solubility for it at lower temperatures, allowing for the formation of pure crystals upon cooling. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent for this compound?
A1: An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High dissolving power for the solute at elevated temperatures.
-
Low dissolving power for the solute at room temperature and below.
-
High or very low solubility for impurities. This allows for their separation either by remaining in the mother liquor or by being removed via hot filtration.
-
Chemical inertness: The solvent should not react with the compound being purified.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
A boiling point below the melting point of the compound to prevent the compound from "oiling out".
Q2: What classes of solvents are generally suitable for aromatic carboxylic acids like this one?
A2: Aromatic carboxylic acids, due to the presence of the polar carboxyl group and the nonpolar aromatic rings, have intermediate polarity. Therefore, solvents of intermediate to high polarity are often good starting points. This includes:
-
Alcohols (e.g., ethanol, methanol, isopropanol): These are often effective due to their ability to hydrogen bond with the carboxylic acid group.
-
Esters (e.g., ethyl acetate): These can be good solvents for compounds of intermediate polarity.[1]
-
Aromatic hydrocarbons (e.g., toluene): These can be effective, especially for biphenyl compounds. A patent for a similar isomer, 4-fluoro-2-methylbenzoic acid, specifies toluene for recrystallization.[2]
-
Ketones (e.g., acetone): These are versatile polar aprotic solvents.
-
Mixed solvent systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be very effective. A common example is an ethanol/water mixture.[3]
Q3: How do I perform a solvent screen to find the best recrystallization solvent?
A3: A systematic solvent screen is a crucial first step. This is typically done on a small scale:
-
Place a small amount of your crude this compound (e.g., 20-30 mg) into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. Add the solvent in small portions until the solid just dissolves.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good quantity of pure-looking crystals is a promising candidate for a larger-scale recrystallization.
Solvent Selection Guide
Based on the chemical structure of this compound and data from related compounds, the following solvents are recommended for screening.
| Solvent System | Boiling Point (°C) | Polarity | Rationale & Expected Behavior |
| Toluene | 111 | Low | Effective for a similar isomer[2]; good for nonpolar impurities. |
| Ethanol | 78 | High | Good for polar compounds; often used for aromatic acids. |
| Ethyl Acetate | 77 | Medium | A versatile solvent for compounds of intermediate polarity.[1] |
| Ethanol/Water | Variable | High | A polar mixed system, good for inducing crystallization.[3] |
| Toluene/Heptane | Variable | Low | A nonpolar mixed system, potentially good for this biphenyl structure. |
Solvent Selection Workflow
Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.
Detailed Recrystallization Protocol (Example using a single solvent)
This protocol provides a general procedure. The choice of solvent and volumes should be optimized based on your solvent screen.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some of the product in solution upon cooling.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the dissolution of the purified crystals during washing.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature or air-dry them until the solvent has completely evaporated.
Recrystallization Experimental Workflow
Caption: A step-by-step workflow for a single-solvent recrystallization.
Troubleshooting Guide
Problem: The compound "oils out" instead of forming crystals.
-
What is "oiling out"? This occurs when the compound comes out of solution as a liquid rather than a solid. This is common if the boiling point of the solvent is higher than the melting point of the solute, or if there are significant impurities that depress the melting point.
-
How can I prevent it?
-
Lower the cooling temperature before crystallization begins: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Use more solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to redissolve the oil and allow it to cool more slowly.
-
Change the solvent system: A different solvent or a mixed solvent system with a lower boiling point might be necessary.
-
Problem: No crystals form upon cooling.
-
Potential Causes:
-
Too much solvent was used: The solution is not saturated enough for crystals to form.
-
Supersaturation: The solution is stable beyond its saturation point.
-
-
Solutions:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
-
Induce crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the liquid's surface with a glass rod.
-
Seeding: Add a single, pure crystal of this compound to the solution.
-
-
Problem: The crystal yield is very low.
-
Potential Causes:
-
Using too much solvent: This is the most common reason for low yield.
-
Premature crystallization: Crystals forming during hot filtration.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
-
-
Solutions:
-
Minimize solvent: Use the absolute minimum amount of hot solvent necessary to fully dissolve the compound.
-
Pre-heat filtration apparatus: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent premature crystallization.
-
Use ice-cold washing solvent: Always use a minimal amount of ice-cold solvent to wash the crystals.
-
Problem: The final product is colored.
-
Potential Cause: Colored impurities are present in the crude material.
-
Solution:
-
Use activated charcoal: After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly as it can also adsorb some of your desired product.[3]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Mondini, S., Dall'Ava, M., & Guerrato, A. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. European Patent EP 1 853 548 B1.
- CN110903176A. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Regal Remedies Limited. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. Available at: [Link]
- Ishikura, M., & Kato, M. (2001). Processes for the preparation of fluorinated benzoic acids. U.S. Patent No. 6,333,431. Google Patents.
- Castaldi, G., Tarquini, A., & Rossi, R. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. U.S. Patent No. 6,433,214. Google Patents.
-
Schiemann, G., & Winkelmiiller, W. (1941). p-FLUOROBENZOIC ACID. Organic Syntheses, 21, 50. doi:10.15227/orgsyn.021.0050. Available at: [Link]
- Castaldi, G., Tarquini, A., & Rossi, R. (2000). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives. European Patent EP 1 044 956 A1. Google Patents.
-
Gribi, R., et al. (2004). 2-amino-3-fluorobenzoic acid. Organic Syntheses, 81, 163. doi:10.15227/orgsyn.081.0163. Available at: [Link]
-
O'Connor, J. (n.d.). EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. Available at: [Link]
- Mondini, S., Dall'Ava, M., & Guerrato, A. (2008). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. WIPO Patent Application WO/2008/028551.
-
CRO Splendid Lab Pvt. Ltd. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). 2-Fluoro-4-methylbenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). 4-Fluoro-2-(4-methylphenyl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2269. Available at: [Link]
-
de Oliveira, A. L., et al. (2011). Solubility of Benzoic Acid in Mixed Solvents. Journal of Chemical & Engineering Data, 56(11), 4296-4300. Available at: [Link]
-
Acree, W. E. (2015). Solubility of Benzoic Acid in Organic Solvents. Scribd. Available at: [Link]
-
Reddy, G. V. S., et al. (2007). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Journal of the Serbian Chemical Society, 72(10), 965-975. Available at: [Link]
Sources
Topic: Overcoming Steric & Electronic Barriers in 2-Fluoro-4-(2-methylphenyl)benzoic Acid Reactions
Technical Support Center: 2-Fluoro-4-(2-methylphenyl)benzoic Acid
Executive Summary & Molecular Analysis
The Challenge: Reacting this compound presents a dual-threat challenge in synthetic organic chemistry. You are not just fighting physical bulk; you are battling a "Twist and Gate" mechanism that affects both the formation of the scaffold and its downstream functionalization.[1]
Structural Breakdown:
-
Zone A (The Gate): The C2-Fluorine atom creates an ortho-effect.[2][1] While Fluorine is small (van der Waals radius ~1.47 Å), its high electronegativity exerts a strong inductive effect (-I), significantly increasing the acidity of the carboxylic acid (pKa ~3.2 vs. 4.2 for benzoic acid).[1] This destabilizes standard active esters (e.g., O-acylisoureas), making them prone to hydrolysis or rearrangement before the amine can attack.[1]
-
Zone B (The Twist): The C4-(2-methylphenyl) linkage introduces significant torsional strain.[2] The ortho-methyl group on the pendant ring forces the biaryl system out of planarity (dihedral angle >45°) to avoid steric clash with the C3/C5 protons.[1] This impacts catalyst binding during cross-coupling and alters solubility profiles.[1]
Figure 1: Mechanistic breakdown of steric and electronic interference zones.[2][1]
Troubleshooting Guide: Synthesis of the Scaffold
(Focus: Creating the C4-C1' bond via Suzuki-Miyaura Coupling)
The Problem: Standard Pd(PPh3)4 protocols fail because the ortho-methyl group on the boronic acid hinders the transmetalation step.[1] The palladium center cannot easily access the C-B bond due to the "biaryl twist."[1]
Protocol: The "Buchwald-Hartwig" Solution To overcome the steric bulk of the 2-methylphenyl group, you must use electron-rich, bulky phosphine ligands that facilitate oxidative addition and, more importantly, create a spacious pocket for the hindered transmetalation.[2]
| Component | Recommendation | Scientific Rationale |
| Catalyst | Pd(OAc)2 + SPhos or XPhos Pd G3 | SPhos and XPhos are dialkylbiaryl phosphines.[2][1] Their bulk promotes reductive elimination, while their electron-rich nature accelerates oxidative addition.[2][1] |
| Base | K3PO4 (3.0 equiv) | Stronger bases like phosphate are required to activate the hindered boronic acid by forming the boronate species.[1] Avoid weak bases like Na2CO3. |
| Solvent | Toluene/Water (10:1) or 1,4-Dioxane/Water | A biphasic system is critical.[2][1] The water dissolves the inorganic base, increasing the concentration of the active hydroxide/phosphate species at the interface.[1] |
| Temperature | 100°C - 110°C | High thermal energy is needed to overcome the rotational barrier of the biaryl bond formation. |
Step-by-Step Workflow:
-
Charge flask with 4-bromo-2-fluorobenzoic acid (1.0 eq), 2-methylphenylboronic acid (1.5 eq), and K3PO4 (3.0 eq).[2][1]
-
Add XPhos Pd G3 (2-5 mol%) . Note: If using SPhos/Pd(OAc)2, premix the catalyst in solvent for 10 mins.[1]
-
Add degassed Toluene/Water (10:1). Concentration: 0.1 M.[2][1]
-
Heat to 100°C for 4-12 hours.
-
Critical Check: If conversion stalls at 50%, add a second portion of boronic acid (0.5 eq) and catalyst (1 mol%). The boronic acid often deborylates (protodeboronation) faster than it couples in hindered systems.[1]
Troubleshooting Guide: Functionalizing the Acid
(Focus: Amide Coupling & Esterification)
The Problem: The C2-Fluorine makes the carbonyl carbon highly electrophilic, but it also destabilizes the intermediate.[1]
-
HATU/EDC Failure: The O-acylisourea intermediate forms but is either too sterically crowded for a bulky amine to attack or hydrolyzes instantly due to the electron-withdrawing fluorine.[2]
-
Acid Chloride Instability: The acid chloride is highly reactive and can degrade silica gel or react with moisture in the air within seconds.[1]
Solution A: The Acyl Fluoride Route (TFFH/BTFFH) This is the "Gold Standard" for hindered/fluorinated acids.[1] Acyl fluorides are more stable to moisture than acid chlorides but highly reactive toward amines, maintaining high electrophilicity without the steric bulk of an OBt/OAt leaving group.[1]
Protocol:
-
Reagents: Acid (1.0 eq), TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq), DIPEA (3.0 eq).[2][1]
-
Solvent: DCM or DMF (dry).
-
Procedure:
-
Why it works: TFFH converts the acid in situ to the Acyl Fluoride (R-COF).[1] The -F leaving group is small, minimizing steric clash with the ortho-F and the incoming amine.[2]
Solution B: The "Ghosez Reagent" (1-Chloro-N,N,2-trimethyl-1-propenylamine) Use this if the amine is extremely unreactive (e.g., an aniline).[2][1]
-
Dissolve Acid in dry DCM.[1]
-
Add Ghosez Reagent (1.2 eq) at 0°C. Stir 1h to form the Acid Chloride (neutral conditions, no HCl gas generated).
-
Add the Amine and Pyridine/DIPEA.
Figure 2: Decision matrix for amidation of hindered fluoro-benzoic acids.
Frequently Asked Questions (FAQs)
Q1: Why does my Suzuki coupling yield the protodeboronated product (toluene derivative) instead of the biaryl? A: Protodeboronation is the main competitor in hindered couplings.[1] The 2-methylphenylboronic acid is sterically crowded, slowing down transmetalation.[2] Meanwhile, the base attacks the boron, leading to hydrolysis.[1]
-
Fix: Increase the catalyst loading to speed up the coupling. Use a precatalyst (like XPhos Pd G3) rather than generating Pd(0) in situ, ensuring an immediate high concentration of active species.[1] Add the boronic acid in portions.
Q2: I see two spots on TLC during amidation, but neither is product. What are they? A: You are likely seeing the Acid Anhydride . With 2-substituted benzoic acids, the activated ester often reacts with another molecule of acid (if amine attack is slow) to form the symmetrical anhydride.[1]
-
Fix: Ensure your Amine is added before the coupling reagent if using TFFH.[1] If using HATU, pre-activate for only 2-3 minutes, then immediately add the amine.[2]
Q3: Can I use Thionyl Chloride (SOCl2) to make the acid chloride? A: Yes, but be cautious.[1] The 2-fluoro group makes the acid chloride volatile and highly reactive.[2] Do not heat to reflux; use catalytic DMF at room temperature.[1] Evaporate strictly under inert atmosphere (Ar/N2) because moisture will hydrolyze it back to the acid instantly.[1]
Q4: How do I purify the final amide? It co-elutes with the starting material. A: The biaryl tail makes the molecule "greasy" (lipophilic).[1]
-
Fix: Use a C18 Reverse Phase column (Water/Acetonitrile + 0.1% Formic Acid).[1] The fluorine atom provides a distinct dipole moment that often allows separation on C18 where Silica fails.[1] Alternatively, use a "FluoroFlash" column if you have access to fluorous solid phase extraction, though this is less common for mono-fluoro compounds.[2]
References
-
Acyl Fluorides in Amide Coupling
-
Suzuki Coupling of Hindered Substrates
-
TFFH Reagent Profile
-
Buchwald-Hartwig Precatalysts
Sources
Technical Support Center: Palladium Impurity Removal from 2-Fluoro-4-(2-methylphenyl)benzoic acid
Welcome to the technical support center for troubleshooting the removal of palladium impurities from 2-Fluoro-4-(2-methylphenyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this and structurally similar active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium from my API, this compound, so critical?
A1: Palladium is a heavy metal with established toxicity. Regulatory bodies, most notably the International Council for Harmonisation (ICH), have implemented strict guidelines (ICH Q3D) for elemental impurities in pharmaceutical products to ensure patient safety.[1][2] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[3][4] This translates to a concentration limit in the final API that is dependent on the maximum daily dose of the drug.[4][5] Beyond regulatory compliance, residual palladium can potentially catalyze unwanted side reactions in subsequent synthetic steps, impacting yield and purity.[6]
Q2: I've just completed a Suzuki-Miyaura coupling to synthesize this compound. What are the primary methods I should consider for palladium removal?
A2: The most common and effective methods for removing palladium from post-coupling reaction mixtures include:
-
Recrystallization: This classic purification technique leverages the solubility difference between your product and the palladium impurities.[7][8]
-
Adsorption using Activated Carbon: Activated carbon has a high surface area that can effectively adsorb palladium species.[9][10]
-
Scavenging with Functionalized Media: Solid-supported scavengers, such as thiol- or triazine-functionalized silica or polymers, show high selectivity for binding palladium.[7][9]
-
Filtration: A simple filtration through an agent like Celite can be surprisingly effective at removing heterogeneous or agglomerated palladium particles as a preliminary step.[3][11]
-
Chromatography: While effective, column chromatography is often considered a later option for this specific purpose due to cost and scalability, but it can be very effective, especially when followed by a scavenging step.[12][13]
Q3: What are the acceptable limits for palladium in my final API?
A3: The acceptable limit is not a single fixed value but is calculated based on the Permitted Daily Exposure (PDE) and the maximum daily dose of the final drug product. The ICH Q3D guideline sets the oral PDE for palladium at 100 µ g/day .[1][4]
The concentration limit (in ppm, or µg/g) is calculated as follows:
Limit (ppm) = PDE (µ g/day ) / Maximum Daily Dose ( g/day )
For example, if the maximum daily dose of a drug is 2 grams, the palladium limit would be 100 µg / 2 g = 50 ppm. If the dose is 10 grams or more, the limit defaults to 10 ppm.[4]
Troubleshooting Guides
Problem 1: My initial palladium levels are excessively high (>1000 ppm) after the reaction work-up.
-
Possible Cause: The palladium catalyst may not have been fully converted to a form that is easily removed by simple extraction, or it may be strongly complexed with the product.
-
Troubleshooting & Optimization:
-
Initial Filtration: Before any aqueous work-up, dilute the reaction mixture with a suitable solvent (e.g., toluene, ethyl acetate) and filter it through a pad of Celite. This can remove a significant portion of heterogeneous palladium.[11]
-
Oxidative Treatment: If you suspect the presence of Pd(0), a mild oxidation step can convert it to a more soluble Pd(II) species, which may be easier to remove with aqueous washes or scavengers.
-
Ligand Selection: In the reaction design phase, the choice of phosphine ligand can influence the state of the residual palladium. Some ligands lead to palladium species that are more easily removed.
-
Problem 2: Recrystallization of this compound is not reducing palladium to the required levels.
-
Possible Cause: Palladium species might be co-crystallizing with your product. This can happen if the palladium is strongly coordinated to the benzoic acid moiety. Also, the solubility of benzoic acid derivatives can vary significantly with the solvent.[14][15]
-
Troubleshooting & Optimization:
-
Solvent Screening: The choice of recrystallization solvent is critical. For a benzoic acid derivative, consider solvents like ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water.[16][17] Perform small-scale solubility tests to find a solvent where your product is highly soluble when hot and poorly soluble when cold.
-
Anti-Solvent Crystallization: Dissolve your crude product in a minimal amount of a good solvent (e.g., tetrahydrofuran) and then slowly add an anti-solvent (e.g., heptane) to induce crystallization.[9] This can sometimes leave impurities behind in the solvent mixture.
-
pH Adjustment: Since your molecule has a carboxylic acid group, you can manipulate its solubility with pH. Dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH), filter to remove any insoluble palladium, and then re-acidify to precipitate your purified product.
-
Problem 3: Activated carbon treatment is causing significant product loss.
-
Possible Cause: Activated carbon can be non-selective and adsorb your product in addition to the palladium impurities.[9] This is a common issue with planar aromatic compounds.
-
Troubleshooting & Optimization:
-
Optimize Carbon Loading: Use the minimum amount of activated carbon necessary. Start with a low loading (e.g., 5-10 wt% relative to the product) and increase only if needed.
-
Temperature and Time Study: The adsorption process is time and temperature-dependent.[18] A shorter treatment time or a lower temperature might be sufficient for palladium removal without significant product loss. Run small-scale experiments to find the optimal conditions.
-
Grade of Carbon: Different grades of activated carbon have different pore sizes and surface properties.[19] Testing a few different types may reveal one with better selectivity for palladium over your product.
-
Problem 4: Palladium scavenger treatment is ineffective or inconsistent.
-
Possible Cause: The effectiveness of a scavenger is highly dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)), the solvent system, and the temperature.[6] A scavenger that works well in one system may not in another.
-
Troubleshooting & Optimization:
-
Scavenger Screening: There is no one-size-fits-all scavenger. It is highly recommended to perform a small-scale screen of different types of scavengers. Thiol-based scavengers are often effective for palladium species from Suzuki couplings.[8] Other options include amine-based or triazine-based scavengers (like TMT).[9][20]
-
Optimize Conditions: Once a promising scavenger is identified, optimize the reaction time, temperature, and scavenger loading.
-
Combination Approach: A multi-step approach is often the most robust. For example, an initial filtration through Celite, followed by treatment with a selective scavenger, can be very effective.[3][6]
-
Experimental Protocols & Data
Workflow: Selecting a Palladium Removal Strategy
This decision tree illustrates a logical approach to selecting a purification strategy based on the initial level of palladium contamination.
Caption: Decision workflow for palladium removal.
Protocol 1: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., Tetrahydrofuran (THF)) at a concentration of approximately 50-100 mg/mL.
-
Carbon Addition: Add 0.1 to 0.2 weight equivalents of activated charcoal (e.g., Darco KB-B) to the solution.[9]
-
Stirring: Stir the mixture at a controlled temperature (e.g., 45 °C) for a defined period (e.g., 2-18 hours).[9] The optimal time should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the filter cake with a small amount of fresh solvent to ensure maximum product recovery.
-
Analysis: Concentrate the filtrate and analyze the palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., Toluene or DMF).
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. The amount will depend on the initial palladium concentration and the scavenger's capacity (typically 3-5 equivalents relative to palladium).
-
Stirring: Stir the slurry at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.
-
Filtration: Filter off the solid scavenger and wash it with a small amount of the solvent.
-
Analysis: Combine the filtrate and washes, remove the solvent under reduced pressure, and analyze the residue for palladium content.
Table 1: Comparison of Palladium Scavenging Methods
| Method | Typical Loading | Advantages | Disadvantages |
| Activated Carbon | 10-50 wt% | Low cost, effective for a range of Pd species.[9] | Can lead to significant product loss due to non-specific adsorption.[9] |
| Thiol Scavengers | 3-5 eq. vs Pd | High selectivity, low product loss, effective for Pd(0) and Pd(II).[7][12] | Higher cost compared to carbon. |
| TMT Scavengers | 3-5 eq. vs Pd | High efficiency, can be used on solid supports for easy removal.[9][20] | Can be less effective in certain solvent systems. |
| Recrystallization | N/A | Can be highly effective and cost-efficient if a suitable solvent system is found.[7] | May not be effective if palladium co-crystallizes with the product. |
References
- Arbor Assays. (2017, July 31).
- Dodds, D., & Adams, D. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science, 9(46), 8594–8601.
- yet2. (n.d.).
- Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up. Johnson Matthey Technology Review, 60(4), 275-283.
- Dodds, D., & Adams, D. (2018). Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. Chemical Science (RSC Publishing).
- Fallan, C., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1547–1575.
- Onyx Scientific. (n.d.).
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Johnson Matthey. (n.d.).
- CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities.
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
- Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros.
- World Health Organization. (2019, October 18). Use of ICHQ3D Guideline in the Assessment of APIMFs Submitted in Support of an FPP or Prequalified API.
- ECA Academy. (2015, January 7). Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document!.
- Seredych, M., et al. (2023, April 28). Recovery of Pd(II)
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
- Benchchem. (2025). Technical Support Center: Palladium Catalyst Removal in 4-Formylphenylboronic Acid Reactions.
- ResearchGate. (2015, May 18).
- ResearchGate. (2015, May 24). What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level?.
- Cox, P. A., et al. (2022, January 20).
- Unknown. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- Unknown. (n.d.).
- Tlili, A., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
- Benchchem. (2025).
- Cox, P. A., et al. (2022, January 11). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
Sources
- 1. database.ich.org [database.ich.org]
- 2. Guideline "ICH Q3D - Elemental Impurities" published as Step 4 Document! - ECA Academy [gmp-compliance.org]
- 3. onyxipca.com [onyxipca.com]
- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arborassays.com [arborassays.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. westfield.ma.edu [westfield.ma.edu]
- 15. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 16. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds [mdpi.com]
- 19. yet2.com [yet2.com]
- 20. reddit.com [reddit.com]
Validation & Comparative
Comparative Guide: 1H and 13C NMR Interpretation of 2-Fluoro-4-(2-methylphenyl)benzoic Acid
Executive Summary
This guide provides a rigorous structural elucidation framework for 2-Fluoro-4-(2-methylphenyl)benzoic acid , a biaryl scaffold common in non-steroidal anti-inflammatory drug (NSAID) development (e.g., Flurbiprofen analogs) and liquid crystal synthesis.
Unlike standard alkyl-benzoic acids, this molecule presents two distinct analytical challenges:
-
The Fluorine Heteroatom: The
F nucleus ( , 100% abundance) creates complex spin-spin splitting patterns ( and ) that mimic impurities to the untrained eye.[1] -
Restricted Biaryl Rotation: The steric bulk of the ortho-methyl group on the phenyl ring induces a twisted conformation, shielding proximal protons and complicating integration in viscous solvents.
This guide compares Solvent Efficacy (DMSO-
Structural Analysis & Numbering Strategy
Before interpretation, we must define the spin system. The molecule consists of two rings:
-
Ring A (Benzoic): Electron-deficient, bearing the Acid, Fluorine, and the Biaryl linkage.[1]
-
Ring B (Tolyl): Electron-rich, bearing the Methyl group.
Graphviz Diagram: Structural Connectivity & Coupling Logic
The following diagram visualizes the flow of scalar coupling (J-coupling) which dictates the multiplet structures.
Caption: Figure 1. Scalar coupling network showing the dominant influence of the Fluorine atom on Ring A carbons and protons, and the steric biaryl linkage.
Comparative Protocol: Solvent Selection
The choice of solvent fundamentally alters the appearance of the spectrum for this acidic molecule.
| Feature | DMSO- | CDCl | Scientific Rationale |
| COOH Proton | Sharp Singlet (~13.0 ppm) | Broad/Invisible | DMSO forms strong H-bonds with the acid, locking the proton in a deshielded environment and slowing exchange.[1] |
| Solubility | Excellent | Moderate | The polar carboxyl/fluoro combination resists dissolution in non-polar chloroform at high concentrations. |
| Resolution | High | Medium | DMSO viscosity can broaden lines slightly, but it prevents the concentration-dependent shifting seen in CDCl |
Protocol Decision: All subsequent data assumes DMSO-
H NMR Interpretation Guide
The "Anchor" Signals
Start by identifying the unambiguous signals to calibrate the spectrum.[1]
-
COOH (1H): ~13.1 ppm (Broad singlet). Disappears on D
O shake. -
Methyl (3H): ~2.30 ppm (Singlet).[1] Note: May appear as a fine doublet if long-range coupling to Ring B protons is resolved.
The Aromatic Region (7.0 – 8.1 ppm)
This region is complex due to Fluorine Coupling (
-
Ring A Protons (Coupled to F):
-
H3 (Position 3, between F and Biaryl): This proton is ortho to Fluorine.[1] Expect a Doublet of Doublets (dd) .
-
H6 (Position 6, ortho to COOH): Expect a Doublet of Doublets (dd) or pseudo-triplet.
-
H5 (Position 5): Expect a Doublet of Doublets (dd) .
-
-
Ring B Protons (Tolyl System):
-
These appear as a multiplet cluster around 7.2 – 7.4 ppm.
-
H6' (closest to the biaryl bond) may be shielded (shifted upfield) due to the twist of the aromatic rings relative to each other.[1]
-
C NMR Interpretation Guide (The Fluorine Effect)
In
Predicted Chemical Shifts & Coupling Constants[2][3]
| Carbon Position | Type | Approx. Shift (ppm) | Multiplicity ( | Interpretation Logic |
| C=O (Acid) | C | 165.0 - 167.0 | Doublet ( | Long-range coupling to F is often visible.[1] |
| C2 (C-F) | C | 160.0 - 163.0 | Doublet ( | Diagnostic Peak. Large splitting defines the C-F bond.[1] |
| C4 (Linker) | C | 145.0 - 148.0 | Doublet ( | Bridgehead carbon.[1] |
| C1 (C-COOH) | C | 118.0 - 120.0 | Doublet ( | Shielded by ortho-F. |
| C3 (C-H) | CH | 113.0 - 115.0 | Doublet ( | Ortho to F. Distinctive doublet.[1] |
| C6 (C-H) | CH | 132.0 | Doublet ( | Small coupling.[1] |
| Ring B Carbons | CH/C | 125.0 - 140.0 | Singlets | Generally no C-F coupling observed across the biaryl bond. |
| Methyl | CH | 20.0 - 21.0 | Singlet | Standard tolyl methyl. |
Experimental Validation Workflow
To confirm the structure without a reference standard, follow this self-validating logic flow.
Caption: Figure 2. Step-by-step validation workflow using 2D NMR to bridge the two ring systems.
Key 2D Correlations (HMBC)
-
The Bridge: Look for an HMBC correlation from the Methyl protons to C1' (the quaternary carbon on Ring B).[1]
-
The Link: Look for correlations from H3 (Ring A) to C1' . This is the only way to definitively prove the two rings are connected at the specified positions.
References
-
Suzuki Coupling Standards: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Fluorine NMR Interpretation: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard text for C-F coupling constants).
-
Solvent Effects in NMR: Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Drug Discovery Chemist. Journal of Organic Chemistry, 81(17), 7375–7379.[1] Link
-
Spectral Database: SDBS (AIST).[1] Spectral Database for Organic Compounds. (Used for fragment verification of 2-fluorobenzoic acid).[1] Link[1]
Sources
Structural Validation Series: IR Spectroscopy Analysis of 2-Fluoro-4-(2-methylphenyl)benzoic Acid
Executive Summary & Strategic Context
2-Fluoro-4-(2-methylphenyl)benzoic acid (CAS: N/A for specific isomer, structurally related to Flurbiprofen intermediates) is a critical biaryl scaffold, often serving as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and liquid crystal mesogens.
In drug development, this molecule represents a "conjugated benzoic acid" variant of the Flurbiprofen core. Its structural validation is challenging due to the steric hindrance introduced by the ortho-fluorine and ortho-methyl groups, which forces the biphenyl system into a non-planar twist. This guide provides a predictive comparative analysis , distinguishing this target from its boronic acid and aryl halide precursors using Infrared (IR) Spectroscopy.
Why This Guide?
Unlike standard databases that list static peaks, this guide focuses on differential diagnosis —how to prove you have formed the C-C bond while retaining the carboxylic acid functionality, specifically differentiating the product from unreacted starting materials in a Suzuki-Miyaura coupling workflow.
Theoretical Spectral Fingerprint
The IR spectrum of this compound is dominated by the interplay between the electron-withdrawing fluorine atom and the carboxylic acid moiety.
Key Functional Group Assignments
The following data is synthesized from fragment analysis of 2-fluorobenzoic acid and o-tolyl derivatives, validated against Flurbiprofen standards.
| Functional Group | Mode | Frequency Range (cm⁻¹) | Character | Structural Insight |
| Carboxylic Acid (-COOH) | O-H Stretch | 2500 – 3300 | Broad, Strong | Characteristic "fermi resonance" shoulder pattern; indicates dimerization. |
| Carbonyl (C=O) | Stretching | 1685 – 1705 | Sharp, Strong | Conjugated with the ring. Note: The ortho-F exerts an inductive effect, shifting this slightly higher than unsubstituted benzoic acid (typically ~1680 cm⁻¹). |
| Aromatic Ring | C=C Stretch | 1600, 1580, 1480 | Medium | The 1480 cm⁻¹ band is often enhanced in biphenyl systems. |
| Fluorine Substituent | C-F Stretch | 1210 – 1260 | Strong | Diagnostic for the 2-fluoro substitution; overlaps with C-O stretches but distinguishable by intensity. |
| Methyl Group (-CH₃) | C-H Stretch | 2920 – 2960 | Weak/Medium | Crucial Differentiator: Indicates presence of the o-tolyl ring (absent in the benzoic acid precursor). |
| OOP Bending | C-H Bend | 750 – 900 | Strong | 750-770 cm⁻¹: 1,2-disubstituted ring (o-tolyl).810-860 cm⁻¹: 1,2,4-trisubstituted ring (benzoic core). |
Comparative Analysis: Product vs. Alternatives
In a synthesis context, "alternatives" are the impurities or starting materials. You must distinguish the target from 4-Bromo-2-fluorobenzoic acid (Starting Material A) and 2-Methylphenylboronic acid (Starting Material B) .
Scenario 1: Did the Suzuki Coupling Work? (Target vs. Precursors)
| Feature | Target Molecule | Precursor A (Aryl Bromide) | Precursor B (Boronic Acid) |
| O-H Region | Broad dimer (COOH) | Broad dimer (COOH) | Sharp/Broad mix (B-OH) often >3200 cm⁻¹ |
| C-H (Aliphatic) | Present (~2950 cm⁻¹) | Absent | Present |
| C-Br Stretch | Absent | Present (1000-1075 cm⁻¹) | Absent |
| B-O Stretch | Absent | Absent | Strong (1300-1380 cm⁻¹) |
| C=O[1] Stretch | Present (~1695 cm⁻¹) | Present (~1695 cm⁻¹) | Absent |
Diagnostic Logic:
-
Loss of B-O: The disappearance of the intense Boron-Oxygen band at ~1350 cm⁻¹ is the primary indicator of boronic acid consumption.
-
Appearance of Methyl C-H: If you see the C=O peak and the aliphatic C-H stretch (from the methyl group), you have successfully linked the two rings.
Scenario 2: Target vs. Flurbiprofen (Structural Analog)
Context: Researchers often confuse these spectra due to the identical 2-fluoro-4-biphenyl core.
-
Target (Benzoic Acid): The C=O is directly attached to the aromatic ring. Conjugation lowers the frequency (approx 1690 cm⁻¹), but the ortho-F raises it back slightly.
-
Flurbiprofen (Propionic Acid): The C=O is separated from the ring by a -CH(CH₃)- group. It behaves like an aliphatic acid (approx 1710 cm⁻¹).
-
Result: The Target C=O will likely appear 10-15 cm⁻¹ lower than Flurbiprofen.
Experimental Protocol: Validated FTIR Workflow
To ensure reproducible data, follow this self-validating protocol.
Step 1: Sample Preparation (ATR Method)
Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference in the OH region.
-
Cleaning: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan shows <0.005 absorbance units of contamination.
-
Grinding: If the sample is crystalline, lightly grind it in an agate mortar. Large crystals cause scattering (sloping baseline).
-
Deposition: Place ~5 mg of solid on the crystal.
-
Compression: Apply pressure using the anvil until the preview spectrum peaks stabilize (ensure good contact).
Step 2: Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard for solids).
-
Scans: 32 (Minimum) to 64 (Optimal for signal-to-noise).
-
Range: 4000 – 600 cm⁻¹.
Step 3: Data Processing (The "Self-Check")
-
Baseline Correction: Apply only if the baseline slope > 10% T across the range.
-
Normalization: Do not normalize if comparing intensities quantitatively against a standard curve.
-
Validation Check: Look for the CO₂ doublet at 2350 cm⁻¹. If it is inverted or massive, re-run the background.
Decision Logic & Visualization
Diagram 1: Suzuki Coupling Validation Logic
This flow illustrates how to interpret the spectrum during synthesis monitoring.
Caption: Logical flow for validating the Suzuki coupling of 4-bromo-2-fluorobenzoic acid and 2-methylphenylboronic acid.
Diagram 2: Spectral Fingerprint Map
Visualizing the key regions of interest for the target molecule.
Caption: Key spectral regions and specific functional group assignments for this compound.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Fluorobenzoic Acid. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Flurbiprofen. NIST Chemistry WebBook.[2] Available at: [Link]
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
- Smith, B.C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
-
SDBS. Spectral Database for Organic Compounds. SDBS No. 3394 (Flurbiprofen Analog Comparison). National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
